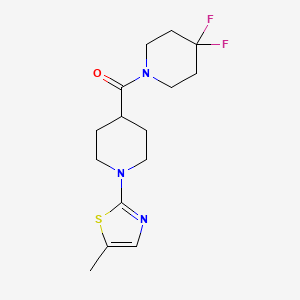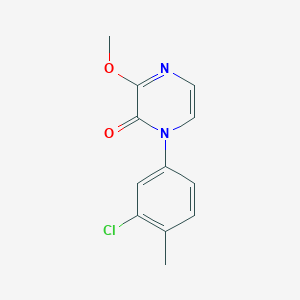
4-(4,4-Difluoropiperidine-1-carbonyl)-1-(5-methyl-1,3-thiazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4-Difluoropiperidine-1-carbonyl)-1-(5-methyl-1,3-thiazol-2-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a difluoropiperidine carbonyl group and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-(5-methyl-1,3-thiazol-2-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Difluoropiperidine Carbonyl Group:
Attachment of the Thiazole Ring: The final step involves the attachment of the thiazole ring to the piperidine structure, which can be achieved through coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-(4,4-Difluoropiperidine-1-carbonyl)-1-(5-methyl-1,3-thiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound might be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, 4-(4,4-Difluoropiperidine-1-carbonyl)-1-(5-methyl-1,3-thiazol-2-yl)piperidine could be investigated for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-(5-methyl-1,3-thiazol-2-yl)piperidine would depend on its specific applications. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
4-(4,4-Difluoropiperidine-1-carbonyl)-1-(5-methyl-1,3-thiazol-2-yl)piperidine: can be compared with other piperidine and thiazole derivatives.
Difluoropiperidine Compounds: These compounds share the difluoropiperidine moiety and might exhibit similar chemical properties.
Thiazole Derivatives: Compounds with a thiazole ring can be compared in terms of their chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C15H21F2N3OS |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
(4,4-difluoropiperidin-1-yl)-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C15H21F2N3OS/c1-11-10-18-14(22-11)20-6-2-12(3-7-20)13(21)19-8-4-15(16,17)5-9-19/h10,12H,2-9H2,1H3 |
Clave InChI |
NQBXCYNCRGITPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(S1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12263226.png)
![4-[(3,5-Difluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12263247.png)
![N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263249.png)
![2-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B12263253.png)

![1-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}ethanone](/img/structure/B12263263.png)
![4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12263265.png)
![1-Cyclopropyl-3-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B12263273.png)
![6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine](/img/structure/B12263281.png)
![2-{[3-Cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12263293.png)
![3-[(4-methoxyphenyl)methyl]-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12263298.png)
![N,N-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12263300.png)
![5-chloro-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12263304.png)
![N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B12263316.png)
